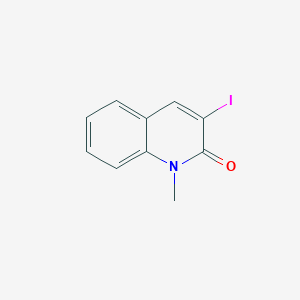
3-Iodo-1-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-1-methylquinolin-2(1H)-one is an organic compound belonging to the quinolinone family It is characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a quinolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methylquinolin-2(1H)-one typically involves the iodination of 1-methyl-2(1H)-quinolinone. One common method is the electrophilic iodination reaction, where iodine is introduced to the quinolinone core. The reaction conditions often include the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Iodo-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinolinone core can undergo oxidation to form quinoline derivatives or reduction to form dihydroquinolinone derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution Products: Azido, thiol, or other substituted quinolinone derivatives.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroquinolinone derivatives.
Coupling Products: Biaryl or alkyne derivatives.
科学的研究の応用
3-Iodo-1-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe for studying biological processes and interactions due to its ability to form covalent bonds with biomolecules.
Catalysis: The compound is investigated for its role as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
作用機序
The mechanism of action of 3-Iodo-1-methylquinolin-2(1H)-one depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinolinone core can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-Iodo-1-methyl-2-phenyl-1H-indole
- 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole
- 2-(2,5-Dimethylphenyl)-3-iodo-1-methyl-1H-indole
Uniqueness
3-Iodo-1-methylquinolin-2(1H)-one is unique due to its quinolinone core, which imparts distinct electronic and steric properties compared to indole derivatives The presence of the iodine atom at the third position enhances its reactivity and allows for diverse functionalization
特性
CAS番号 |
138037-41-9 |
|---|---|
分子式 |
C10H8INO |
分子量 |
285.08 g/mol |
IUPAC名 |
3-iodo-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H8INO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3 |
InChIキー |
CRCKGRNETYMWJQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C1=O)I |
正規SMILES |
CN1C2=CC=CC=C2C=C(C1=O)I |
同義語 |
2(1H)-Quinolinone,3-iodo-1-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















